molecular formula C12H7BrClN3O B14040842 3-(6-Bromo-4-chloro-1H-benzo[d][1,2,3]triazol-1-yl)phenol

3-(6-Bromo-4-chloro-1H-benzo[d][1,2,3]triazol-1-yl)phenol

Cat. No.: B14040842
M. Wt: 324.56 g/mol
InChI Key: KIXWCCWBAIAYNQ-UHFFFAOYSA-N
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Description

3-(6-Bromo-4-chloro-1H-benzo[d][1,2,3]triazol-1-yl)phenol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of bromine and chlorine substituents on the benzotriazole ring, as well as a phenol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromo-4-chloro-1H-benzo[d][1,2,3]triazol-1-yl)phenol typically involves the following steps:

    Formation of the Benzotriazole Ring: The benzotriazole ring can be synthesized through a cyclization reaction involving an aromatic amine and a diazonium salt.

    Phenol Group Introduction: The phenol group can be introduced through a nucleophilic substitution reaction, where a hydroxyl group replaces a leaving group on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group in the compound can undergo oxidation to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) can be used under basic conditions.

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Substituted benzotriazoles

Scientific Research Applications

3-(6-Bromo-4-chloro-1H-benzo[d][1,2,3]triazol-1-yl)phenol has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(6-Bromo-4-chloro-1H-benzo[d][1,2,3]triazol-1-yl)phenol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The halogen atoms can enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A basic triazole structure without additional substituents.

    4-Chloro-1H-benzo[d][1,2,3]triazole: Similar structure but lacks the bromine substituent.

    6-Bromo-1H-benzo[d][1,2,3]triazole: Similar structure but lacks the chlorine substituent.

Uniqueness

3-(6-Bromo-4-chloro-1H-benzo[d][1,2,3]triazol-1-yl)phenol is unique due to the presence of both bromine and chlorine substituents, which can enhance its reactivity and binding affinity in various applications. The phenol group also adds to its versatility in chemical reactions and biological interactions.

Properties

Molecular Formula

C12H7BrClN3O

Molecular Weight

324.56 g/mol

IUPAC Name

3-(6-bromo-4-chlorobenzotriazol-1-yl)phenol

InChI

InChI=1S/C12H7BrClN3O/c13-7-4-10(14)12-11(5-7)17(16-15-12)8-2-1-3-9(18)6-8/h1-6,18H

InChI Key

KIXWCCWBAIAYNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)N2C3=C(C(=CC(=C3)Br)Cl)N=N2

Origin of Product

United States

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